Cas no 845930-68-9 (6-nitro-2-propylimidazo1,2-apyridine)

6-Nitro-2-propylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a nitro-substituted imidazopyridine core with a propyl side chain. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its nitro group enhances reactivity for further functionalization, while the propyl moiety contributes to lipophilicity, influencing solubility and bioavailability. The compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates targeting neurological and inflammatory pathways. High purity grades are available for research applications, ensuring reproducibility in experimental studies. Proper handling is advised due to its potential sensitivity to light and heat.
6-nitro-2-propylimidazo1,2-apyridine structure
845930-68-9 structure
Product Name:6-nitro-2-propylimidazo1,2-apyridine
CAS No:845930-68-9
MF:C10H11N3O2
MW:205.213241815567
CID:1118701
PubChem ID:23120515
Update Time:2025-06-14

6-nitro-2-propylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 6-nitro-2-propyl-Imidazo[1,2-a]pyridine
    • 6-nitro-2-propylimidazo1,2-apyridine
    • 845930-68-9
    • 6-nitro-2-propylimidazo[1,2-a]pyridine
    • EN300-1197840
    • Inchi: 1S/C10H11N3O2/c1-2-3-8-6-12-7-9(13(14)15)4-5-10(12)11-8/h4-7H,2-3H2,1H3
    • InChI Key: GXOIIKQQOYTUFR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC2=NC(=CN2C=1)CCC)=O

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 63.1Ų

6-nitro-2-propylimidazo1,2-apyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197840-50mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
50mg
$744.0 2023-10-03
Enamine
EN300-1197840-100mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
100mg
$779.0 2023-10-03
Enamine
EN300-1197840-250mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
250mg
$814.0 2023-10-03
Enamine
EN300-1197840-500mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
500mg
$849.0 2023-10-03
Enamine
EN300-1197840-1000mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
1000mg
$884.0 2023-10-03
Enamine
EN300-1197840-2500mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
2500mg
$1735.0 2023-10-03
Enamine
EN300-1197840-5000mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
5000mg
$2566.0 2023-10-03
Enamine
EN300-1197840-10000mg
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
10000mg
$3807.0 2023-10-03
Enamine
EN300-1197840-0.05g
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
0.05g
$744.0 2023-06-08
Enamine
EN300-1197840-0.1g
6-nitro-2-propylimidazo[1,2-a]pyridine
845930-68-9
0.1g
$779.0 2023-06-08

Additional information on 6-nitro-2-propylimidazo1,2-apyridine

Comprehensive Analysis of 6-Nitro-2-propylimidazo[1,2-a]pyridine (CAS No. 845930-68-9): Properties, Applications, and Research Insights

6-Nitro-2-propylimidazo[1,2-a]pyridine (CAS No. 845930-68-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitro-substituted imidazopyridine derivative exhibits unique electronic properties due to its conjugated aromatic system and the electron-withdrawing nitro group, making it valuable for designing fluorescent probes and bioactive molecules. Recent studies highlight its potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

The structural features of 6-Nitro-2-propylimidazo[1,2-a]pyridine contribute to its photophysical properties, a topic trending in AI-driven drug discovery discussions. Researchers are leveraging machine learning models to predict its interactions with biological targets, addressing common search queries like "how does nitroimidazole enhance drug bioavailability?" or "imidazopyridine derivatives in cancer therapy." Its solubility and stability under physiological conditions are frequently studied, aligning with industry demands for optimized drug candidates.

In material science, this compound's electron-deficient core facilitates applications in organic electronics, such as OLEDs and photovoltaic cells. Searches for "nitroaromatics in energy storage" reflect growing interest in sustainable technologies. Analytical techniques like HPLC and NMR are critical for purity assessment, a concern echoed in forums discussing "QC challenges in heterocyclic synthesis."

Environmental and green chemistry perspectives are also relevant. The compound's biodegradation pathways and eco-friendly synthesis methods (e.g., catalytic hydrogenation) respond to queries like "reducing nitro compounds sustainably." Regulatory compliance with REACH and FDA guidelines further underscores its safe handling protocols.

Ongoing research explores 6-Nitro-2-propylimidazo[1,2-a]pyridine's role in neurological disorders, tapping into trending searches about "blood-brain barrier penetration." Its structure-activity relationships (SAR) are frequently modeled using computational chemistry tools, bridging gaps between in silico predictions and wet-lab validation.

In summary, CAS No. 845930-68-9 represents a versatile building block with cross-disciplinary relevance. Its integration into high-throughput screening libraries and personalized medicine initiatives positions it at the forefront of modern chemical innovation.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD